tert-Butyl 2-(2-bromo-5,7-dioxo-4,5-dihydrothiazolo[5,4-d]pyrimidin-6(7H)-yl)acetate
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Overview
Description
tert-Butyl 2-{2-bromo-5,7-dioxo-4H,5H,6H,7H-[1,3]thiazolo[5,4-d]pyrimidin-6-yl}acetate is a complex organic compound with the molecular formula C11H12BrN3O4S and a molecular weight of 362.2 g/mol This compound features a thiazolo[5,4-d]pyrimidine core, which is a fused heterocyclic system containing both sulfur and nitrogen atoms
Preparation Methods
The synthesis of tert-Butyl 2-{2-bromo-5,7-dioxo-4H,5H,6H,7H-[1,3]thiazolo[5,4-d]pyrimidin-6-yl}acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiazolo[5,4-d]pyrimidine core: This step involves the cyclization of appropriate precursors containing sulfur and nitrogen atoms under controlled conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
tert-Butyl 2-{2-bromo-5,7-dioxo-4H,5H,6H,7H-[1,3]thiazolo[5,4-d]pyrimidin-6-yl}acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The carbonyl groups in the thiazolo[5,4-d]pyrimidine core can be reduced to hydroxyl groups using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Scientific Research Applications
tert-Butyl 2-{2-bromo-5,7-dioxo-4H,5H,6H,7H-[1,3]thiazolo[5,4-d]pyrimidin-6-yl}acetate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in the study of enzyme inhibitors and receptor modulators.
Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 2-{2-bromo-5,7-dioxo-4H,5H,6H,7H-[1,3]thiazolo[5,4-d]pyrimidin-6-yl}acetate involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and carbonyl groups play crucial roles in binding to active sites, while the thiazolo[5,4-d]pyrimidine core provides structural stability. The compound can modulate the activity of its targets by either inhibiting or activating them, depending on the specific biological context .
Comparison with Similar Compounds
Similar compounds to tert-Butyl 2-{2-bromo-5,7-dioxo-4H,5H,6H,7H-[1,3]thiazolo[5,4-d]pyrimidin-6-yl}acetate include:
tert-Butyl 2-bromoacetate: A simpler ester with a bromine atom, used in various organic syntheses.
tert-Butyl 2-bromo-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-5-carboxylate: Another thiazolo compound with a different substitution pattern.
tert-Butyl 2-(2-bromo-5,7-dioxo-4,5-dihydrothiazolo[5,4-d]pyrimidin-6-yl)acetate: A closely related compound with slight structural variations.
Properties
Molecular Formula |
C11H12BrN3O4S |
---|---|
Molecular Weight |
362.20 g/mol |
IUPAC Name |
tert-butyl 2-(2-bromo-5,7-dioxo-4H-[1,3]thiazolo[5,4-d]pyrimidin-6-yl)acetate |
InChI |
InChI=1S/C11H12BrN3O4S/c1-11(2,3)19-5(16)4-15-8(17)6-7(14-10(15)18)20-9(12)13-6/h4H2,1-3H3,(H,14,18) |
InChI Key |
MPMYMEHCVKKLAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C(=O)C2=C(NC1=O)SC(=N2)Br |
Origin of Product |
United States |
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